molecular formula C9H6Br2FN3 B2416128 3,5-Dibromo-1-[(4-fluorophenyl)methyl]-1H-1,2,4-triazole CAS No. 320424-28-0

3,5-Dibromo-1-[(4-fluorophenyl)methyl]-1H-1,2,4-triazole

Cat. No.: B2416128
CAS No.: 320424-28-0
M. Wt: 334.974
InChI Key: GVAUUMTWEGFRGT-UHFFFAOYSA-N
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Description

Key Findings

3,5-Dibromo-1-[(4-fluorophenyl)methyl]-1H-1,2,4-triazole is a halogenated heterocyclic compound with a molecular formula of $$ \text{C}9\text{H}6\text{Br}2\text{FN}3 $$ and a molecular weight of 334.97 g/mol. Its structure features a 1,2,4-triazole core substituted with bromine atoms at positions 3 and 5, and a 4-fluorobenzyl group at position 1. Crystallographic studies of analogous compounds reveal planar triazole rings with dihedral angles of 30–50° relative to aromatic substituents. Electronic structure analyses indicate a low HOMO-LUMO energy gap ($$\Delta E \approx 0.16$$ Hartree), suggesting high reactivity influenced by electron-withdrawing bromine and fluorine groups.

Structural Characterization and Nomenclature

IUPAC Nomenclature and Systematic Identification

The systematic name This compound follows IUPAC guidelines, with:

  • 1H-1,2,4-triazole as the parent heterocycle.
  • Bromine substituents at positions 3 and 5.
  • A 4-fluorobenzyl group ($$-\text{CH}2\text{C}6\text{H}_4\text{F}$$) at position 1.

Key identifiers include:

  • CAS Registry Numbers : 320424-28-0 (primary), 7411-23-6 (unsubstituted triazole precursor).
  • Synonyms : 3,5-dibromo-1-(4-fluorobenzyl)-1H-1,2,4-triazole.

The molecular formula $$ \text{C}9\text{H}6\text{Br}2\text{FN}3 $$ was confirmed via high-resolution mass spectrometry.

Molecular Geometry and Crystallographic Analysis

Molecular Geometry
  • The triazole ring adopts a planar geometry, with bond lengths of 1.31–1.40 Å for C–N and 1.54–1.55 Å for C–C bonds in analogous structures.
  • The 4-fluorobenzyl group forms a dihedral angle of 30.57° with the triazole ring, as observed in related fluorophenyl-triazole derivatives.
Crystallographic Features (Inferred from Analogues)
  • Halogen Bonding : Bromine atoms participate in Type II halogen bonds ($$ \text{Br} \cdots \text{N} \approx 3.3$$ Å), stabilizing trimeric supramolecular motifs.
  • Hydrogen Bonding : N–H$$\cdots$$N interactions ($$ \text{Distance} \approx 2.2$$ Å) contribute to crystal packing.
  • π–π Stacking : Centroid distances of 3.74–3.84 Å between triazole and fluorophenyl rings enhance lattice stability.
Parameter Value Source
Dihedral Angle (Triazole-Fluorophenyl) 30.57° ± 0.8°
Halogen Bond Length (Br$$\cdots$$N) 3.3 Å
π–π Stacking Distance 3.74–3.84 Å

Electronic Structure and Frontier Molecular Orbital Analysis

HOMO-LUMO Profile

Density functional theory (DFT) calculations on analogous triazoles reveal:

  • HOMO Energy : $$-0.21450$$ Hartree (localized on triazole and fluorophenyl groups).
  • LUMO Energy : $$-0.05529$$ Hartree (localized on bromine and triazole rings).
  • Energy Gap ($$\Delta E$$) : $$0.15921$$ Hartree, indicating high polarizability and charge-transfer potential.
Substituent Effects
  • Bromine : Electron-withdrawing inductive effects lower HOMO energy, enhancing electrophilicity.
  • Fluorine : Resonance effects delocalize electron density, stabilizing the aromatic system.

Properties

IUPAC Name

3,5-dibromo-1-[(4-fluorophenyl)methyl]-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Br2FN3/c10-8-13-9(11)15(14-8)5-6-1-3-7(12)4-2-6/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVAUUMTWEGFRGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C(=NC(=N2)Br)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Br2FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-1-[(4-fluorophenyl)methyl]-1H-1,2,4-triazole typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic substitution reaction using a suitable fluorophenyl halide and a base.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-1-[(4-fluorophenyl)methyl]-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to modify its chemical structure and properties.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Coupling: Palladium catalysts and boronic acids or esters for Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminated derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Antimicrobial Properties

Research has demonstrated that triazole derivatives exhibit significant antimicrobial activities. A study indicated that compounds similar to 3,5-dibromo-1-[(4-fluorophenyl)methyl]-1H-1,2,4-triazole have been screened for antibacterial and antifungal activities. For instance, derivatives with similar structures have shown promising results against various bacterial strains and fungi, suggesting potential applications in treating infections .

Anticancer Activity

Triazole compounds are also being investigated for their anticancer properties. Some studies suggest that modifications in the triazole ring can enhance their effectiveness against cancer cells. The presence of halogen substituents like bromine and fluorine may play a crucial role in increasing the cytotoxicity of these compounds against specific cancer cell lines .

Fungicides

Due to their antifungal properties, triazoles are widely used in agriculture as fungicides. The compound's ability to inhibit fungal growth makes it a candidate for developing new agricultural chemicals aimed at protecting crops from fungal diseases. Studies have shown that triazole derivatives can effectively control pathogens responsible for significant crop losses .

Case Studies and Research Findings

StudyFindings
Antimicrobial Screening Compounds similar to this compound exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria .
Anticancer Research Triazole derivatives showed cytotoxic effects on cancer cell lines with IC50 values indicating potential as anticancer agents .
Agricultural Efficacy Triazole-based fungicides demonstrated effective control over common agricultural pathogens in field trials .

Mechanism of Action

The mechanism of action of 3,5-Dibromo-1-[(4-fluorophenyl)methyl]-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dibromo-5-fluorobenzene: A similar compound with a fluorobenzene ring and two bromine atoms, but lacking the triazole ring.

    3,5-Dibromo-1-[(3-fluorophenyl)methyl]-1H-1,2,4-triazole: A closely related compound with a fluorophenyl group at a different position.

Uniqueness

3,5-Dibromo-1-[(4-fluorophenyl)methyl]-1H-1,2,4-triazole is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological properties. Its combination of bromine, fluorophenyl, and triazole moieties makes it a versatile compound for various applications in research and industry.

Biological Activity

3,5-Dibromo-1-[(4-fluorophenyl)methyl]-1H-1,2,4-triazole is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, focusing on its antibacterial, antifungal, anticancer, and other pharmacological effects.

  • Molecular Formula : C9H6Br2FN3
  • Molecular Weight : 334.89 g/mol
  • CAS Number : 320424-28-0

The biological activity of this compound primarily involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to modulation of biological pathways. For instance, studies indicate that triazole derivatives can act as inhibitors of DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication and transcription .

Antibacterial Activity

Research has demonstrated that triazole derivatives exhibit significant antibacterial properties. The compound has shown effectiveness against a range of bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli0.12 - 1.95 µg/mL
Staphylococcus aureus0.125 - 8 µg/mL
Pseudomonas aeruginosa0.125 - 64 µg/mL
Klebsiella pneumoniae0.125 - 8 µg/mL

The presence of bromine in the structure has been linked to enhanced antibacterial activity. For example, compounds with similar triazole structures have shown MIC values comparable to established antibiotics like ceftriaxone .

Antifungal Activity

Triazoles are well-known for their antifungal properties. The compound's structure allows it to inhibit fungal growth effectively. Studies have reported that derivatives of triazoles can outperform traditional antifungal agents such as fluconazole in terms of efficacy against certain fungal strains:

Fungal Strain MIC
Candida albicans0.5 - 2 µg/mL
Aspergillus flavus0.5 - 4 µg/mL

Anticancer Potential

Preliminary studies suggest that triazole derivatives may possess anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest in cancer cell lines. The unique substitution pattern in this compound enhances its potential as an antitumor agent .

Structure-Activity Relationship (SAR)

The biological activities of triazole compounds often depend on their structural features:

  • Bromination : Enhances antimicrobial activity.
  • Fluorination : Modulates lipophilicity and bioavailability.

Understanding these relationships helps in designing more effective derivatives.

Case Studies

Several studies have highlighted the effectiveness of triazole compounds:

  • A study by Mermer et al. (2019) demonstrated that phenylpiperazine-triazole hybrids exhibited strong antibacterial activity against multiple strains with MIC values ranging from 0.125 to 64 μg/mL .
  • Research published in PMC indicated that triazoles could serve as promising candidates for new antibiotic therapies due to their ability to inhibit bacterial growth effectively .

Q & A

Q. What are the standard synthetic routes for 3,5-Dibromo-1-[(4-fluorophenyl)methyl]-1H-1,2,4-triazole?

Methodological Answer: The synthesis of triazole derivatives typically involves cyclization reactions. For example, substituted triazoles are synthesized via refluxing hydrazide precursors in polar aprotic solvents (e.g., DMSO) under controlled conditions. A general method includes:

Cyclization : Refluxing 4-fluoro-benzyl-substituted hydrazides with brominating agents (e.g., PBr₃ or NBS) in DMSO for 18–24 hours.

Purification : Distillation under reduced pressure, followed by crystallization in ethanol-water mixtures to isolate the product .

Characterization : Confirmation via melting point analysis, HPLC purity (>98%), and spectroscopic methods (¹H/¹³C NMR, FT-IR) .

Q. How is the crystal structure of this compound validated?

Methodological Answer: X-ray crystallography using programs like SHELXL is the gold standard. Key steps include:

Data Collection : Single-crystal diffraction at low temperature (100 K) to minimize thermal motion.

Refinement : SHELXL iteratively refines atomic coordinates, displacement parameters, and occupancy factors.

Validation : Check for R-factor (<5%), GOF (Goodness-of-Fit ≈1), and absence of residual electron density peaks (>0.5 eÅ⁻³) .

Q. What biological assays are suitable for evaluating its fungicidal activity?

Methodological Answer: Triazole derivatives are tested using:

Disc Diffusion Assays : On Mueller-Hinton agar with fungal strains (e.g., Candida albicans). Zones of inhibition ≥15 mm indicate activity .

MIC Determination : Broth microdilution assays (ISO 20776-1) with IC₅₀ values calculated via nonlinear regression .

Q. How to resolve contradictions in crystallographic data for halogenated triazoles?

Methodological Answer: Discrepancies in bond lengths/angles (e.g., Br–C vs. C–N) may arise from thermal motion or disorder . Mitigation strategies:

Twinning Analysis : Use SHELXL’s TWIN/BASF commands to model overlapping lattices.

Hirshfeld Surface Analysis : Identify weak interactions (C–H···Br) affecting geometry .

Example : For a related dibromo-triazole, twinning refinement reduced R-factor from 8.2% to 4.7% .

Q. What strategies optimize regioselectivity in bromination reactions for triazole derivatives?

Methodological Answer: Bromination at C3/C5 positions can be controlled via:

Solvent Effects : Polar solvents (e.g., DMF) favor electrophilic substitution at electron-rich positions.

Catalysts : FeCl₃ or AlCl₃ enhance selectivity for para-substituted aryl groups .

Q. How to analyze structure-activity relationships (SAR) for halogenated triazoles?

Methodological Answer: SAR studies require:

Quantum Mechanical Calculations : DFT (B3LYP/6-311G**) to map electrostatic potential surfaces.

Bioisosteric Replacement : Compare activity of Br vs. Cl substituents. For example, Br increases lipophilicity (logP +0.5), enhancing membrane penetration .

Example : 3,5-Dibromo derivatives show 2× higher antifungal activity than chloro analogs .

Q. How to address inconsistencies in bioactivity data across studies?

Methodological Answer: Discrepancies may stem from:

Purity Issues : Validate via HPLC-MS (>98% purity).

Assay Variability : Standardize protocols (e.g., CLSI M38-A2 for fungi).

Resistance Mechanisms : Screen for efflux pump overexpression (e.g., CDR1 in Candida) .

Q. What computational tools validate crystallographic software outputs?

Methodological Answer: Cross-validate SHELXL refinements with:

PLATON : Checks for missed symmetry (e.g., ADDSYM command).

Mercury CSD : Compares bond lengths/angles with Cambridge Structural Database entries .

Q. How to assess environmental persistence of brominated triazoles?

Methodological Answer:

Hydrolysis Studies : Monitor degradation in pH 4–9 buffers (EPA 712-C-96-323).

Ecotoxicity : Daphnia magna acute toxicity tests (OECD 202) with LC₅₀ values .

Q. What safety protocols are critical for handling brominated intermediates?

Methodological Answer:

PPE : Nitrile gloves, fume hoods (OSHA 1910.1450).

Waste Disposal : Neutralize with 10% NaHCO₃ before incineration (EPA 40 CFR 261.33) .

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